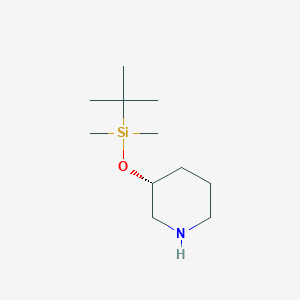

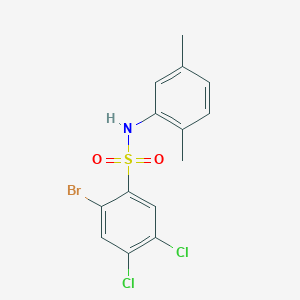

![molecular formula C15H11N5O B2554276 (E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one CAS No. 60059-63-4](/img/structure/B2554276.png)

(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one" is a derivative of indolin-2-one, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structural motifs have been studied. These compounds are typically synthesized through palladium-catalyzed intramolecular C-H functionalization processes or by forming Schiff bases with various metal ions .

Synthesis Analysis

The synthesis of related indolin-2-one derivatives involves palladium-catalyzed oxidative intramolecular C-H functionalization reactions. This method has been shown to be selective and yields the desired products in moderate amounts. The process involves the transformation of 3-(2-(hydroxymethyl)aryl)-N-methyl-N-arylpropiolamides, which could be analogous to the synthesis pathway of the compound .

Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives is characterized by the presence of a Schiff base, which is a functional group formed by the condensation of an amine with a carbonyl compound. The Schiff base in these compounds acts as a tridentate ligand, coordinating with metal ions through phenolic oxygen, azomethine nitrogen, and carbonyl group. This suggests that the compound "(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one" may also form complexes with metal ions in a similar manner .

Chemical Reactions Analysis

The indolin-2-one derivatives can react with various metal ions to form complexes. For instance, complexes with Co^+2, Ni^+2, Cu^+2, and Zn^+2 have been synthesized using a related Schiff base ligand. These reactions result in different geometries for the metal complexes, such as square planar, distorted tetrahedral, and octahedral, depending on the metal ion and the ligand to metal mole ratio .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives and their metal complexes have been characterized using techniques such as CHN, IR, UV-Vis, AAS, molar conductivity, and magnetic susceptibility. The low molar conductance values of the complexes suggest a non-electrolyte nature. The elemental analysis indicates different metal to ligand mole ratios, which influences the geometry of the resulting metal complexes. Additionally, these compounds have been evaluated for their antimicrobial and antioxidant activities, with the metal complexes showing potent antibacterial and antifungal properties, while the ligand exhibited significant radical scavenging activity .

Applications De Recherche Scientifique

Efficient Green Synthesis

The compound (E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one and related derivatives have been utilized in the efficient green synthesis of complex heterocyclic structures. Notably, the compound facilitated the synthesis of 5H-spiro[benzo[4,5]imidazo[1,2-c]quinazoline-6,3′-indolin]-2′-ones through reactions with isatins in the presence of iodine in an ionic liquid, yielding high product yields (Zhang et al., 2017).

Novel Compound Synthesis

Synthesis of novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones has been achieved through a multi-component reaction involving the key intermediate 2-[(2-sulfanyl-1H-benzo[d]imidazol-5-yl)amino]acetic acid. The compounds displayed in vitro anti-inflammatory activity, showcasing the compound's utility in synthesizing bioactive molecules (Reddy & Saini, 2013).

Corrosion Inhibition

The compound has found applications in corrosion inhibition, as seen in the study where carbohydrate compounds such as 5,6-bis(2-(1H-benzo[d]imidazol-2-yl)hydrazono)hexane-1,2,3,4-tetraol were synthesized and found to be efficient corrosion inhibitors for oil-field N80 steel in acidic environments (Yadav, Sarkar, & Obot, 2016).

Synthesis of Cytotoxic Compounds

A series of derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. Compounds exhibited significant cytotoxic activity, and specific derivatives induced apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents (Sharma et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yldiazenyl)-1H-indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O/c21-14-13(9-5-1-2-6-10(9)16-14)19-20-15-17-11-7-3-4-8-12(11)18-15/h1-8,16,21H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKSNQBQXSFWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)

![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)

![2,4-Dichloro-5-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2554199.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)

![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)

![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)

![3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2554212.png)